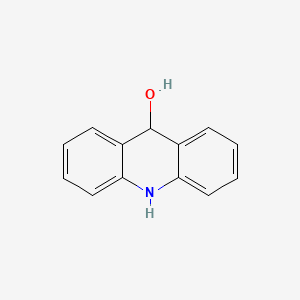

9,10-Dihydroacridin-9-OL

Descripción

Context within Acridine (B1665455) and Dihydroacridine Chemical Scaffolds

The chemical importance of 9,10-Dihydroacridin-9-OL is best understood within the context of its parent structures: acridine and 9,10-dihydroacridine (B10567). Acridine is an aromatic heterocyclic compound consisting of two benzene (B151609) rings fused to a central pyridine (B92270) ring. This planar structure is the foundation for a wide array of compounds known for their biological activities, including uses as dyes and pharmaceuticals. rsc.orgptfarm.pl Acridine derivatives have been investigated for their potential as anticancer, antibacterial, and antimalarial agents. rsc.orgumn.edu

9,10-Dihydroacridine, also known as acridan, is a partially saturated derivative of acridine. This reduction in aromaticity in the central ring alters the molecule's electronic properties and three-dimensional shape, imparting it with distinct reactivity. ontosight.ai Dihydroacridines are recognized for their electron-donating capabilities and serve as crucial scaffolds in the development of materials for organic light-emitting diodes (OLEDs) and as intermediates in pharmaceutical synthesis. researchgate.netresearchgate.net 9,10-Dihydroacridin-9-OL, by incorporating a hydroxyl group at the 9-position of the dihydroacridine core, introduces a key functional group that can be further modified, making it a versatile precursor in the synthesis of various acridine-based compounds.

Historical Perspective on the Tautomeric Relationship between 9,10-Dihydroacridin-9-OL and Acridin-9(10H)-one

Historically, the relationship between 9,10-Dihydroacridin-9-OL and its tautomer, Acridin-9(10H)-one (also known as acridone), has been a subject of chemical investigation. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. In this case, 9,10-Dihydroacridin-9-OL exists in equilibrium with the more stable keto form, Acridin-9(10H)-one.

Early chemical studies explored the existence of the enol tautomer, acridin-9-ol. thieme-connect.de However, subsequent research, notably the work of Lehmstedt and Tanasescu, provided evidence that the equilibrium lies heavily towards the acridone (B373769) form. thieme-connect.de Acridin-9(10H)-one is a yellow, highly fluorescent solid that is relatively insoluble in most solvents. thieme-connect.de The stability of the acridone tautomer is a significant factor in the chemistry of acridine derivatives.

The study of this tautomeric relationship has been crucial for understanding the reactivity and synthesis of acridine-based compounds. For instance, the nitrogen atom in acridin-9(10H)-one is readily alkylated, a reaction not observed under the same conditions for 9,10-dihydroacridine. thieme-connect.de

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 9,10-Dihydroacridin-9-ol | C13H11NO | 197.23 | Hydroxyl derivative of dihydroacridine. nih.gov |

| Acridine | C13H9N | 179.22 | Fully aromatic heterocyclic compound. ptfarm.pl |

| 9,10-Dihydroacridine | C13H11N | 181.24 | Partially saturated acridine derivative. chemimpex.com |

| Acridin-9(10H)-one | C13H9NO | 195.22 | Stable keto tautomer of 9,10-Dihydroacridin-9-OL. thieme-connect.de |

Detailed Research Findings

Recent research has continued to explore the chemistry and potential applications of dihydroacridine derivatives. For example, studies have investigated the synthesis of various substituted 9,10-dihydroacridines and their subsequent reactions. The functionalization at the 9 and 10 positions of the dihydroacridine ring system is a key area of research, leading to the development of novel compounds with specific properties. researchgate.net

One area of investigation involves the photochemical properties of these compounds. For instance, the excited-state behavior of derivatives like 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine has been studied, revealing solvent-dependent C-O bond cleavage. researchgate.netacs.org In protic solvents, a fast heterolytic cleavage was observed, generating a stable acridinium (B8443388) cation. acs.org

Furthermore, computational studies have been employed to understand the energetic and reactivity properties of 9,10-dihydroacridine, providing insights into its thermodynamic properties and chemical behavior. researchgate.net These theoretical investigations complement experimental findings and aid in the rational design of new dihydroacridine-based molecules.

Structure

3D Structure

Propiedades

Número CAS |

6540-77-8 |

|---|---|

Fórmula molecular |

C13H11NO |

Peso molecular |

197.23 g/mol |

Nombre IUPAC |

9,10-dihydroacridin-9-ol |

InChI |

InChI=1S/C13H11NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-8,13-15H |

Clave InChI |

YOWZQRKGTVOWHS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(C3=CC=CC=C3N2)O |

Origen del producto |

United States |

Synthetic Methodologies for 9,10 Dihydroacridin 9 Ol and Its Derivatives

Direct Synthetic Approaches to 9,10-Dihydroacridin-9-OL

Direct synthesis of 9,10-dihydroacridin-9-ol can be conceptually approached through the reaction of acridone (B373769) with organometallic reagents or through the controlled reduction of the acridone carbonyl group. One plausible method involves the use of a Grignard reagent, which is a well-established method for the formation of alcohols from ketones. wikipedia.orgorganic-chemistry.org In this approach, acridone would be treated with a suitable Grignard reagent, such as methylmagnesium bromide, followed by an aqueous workup to yield the tertiary alcohol, 9-methyl-9,10-dihydroacridin-9-ol. To obtain the parent 9,10-dihydroacridin-9-ol, a reducing agent that can selectively reduce the carbonyl group without affecting the aromatic rings is required. For instance, the reduction of 10-benzyl-9-acridones with sodium borohydride (B1222165) (NaBH₄) has been shown to yield the corresponding 10-benzyl-9,10-dihydroacridine (B8653648) derivatives. jocpr.com A similar, carefully controlled reduction of acridone could potentially yield 9,10-dihydroacridin-9-ol.

Another potential route is the reaction of an electrophilic acridinium (B8443388) species with a nucleophile. For instance, N-methylacridinium can react with ethylmagnesium bromide to produce 9,9-diethyl-10-methyl-9,10-dihydroacridine. nih.gov While this specific example leads to a 9,9-disubstituted product, modification of the nucleophile and reaction conditions could potentially be adapted for the synthesis of 9-hydroxy derivatives.

Modular Synthesis of 9,10-Dihydroacridine (B10567) Frameworks

Modular approaches to the 9,10-dihydroacridine scaffold offer the flexibility to introduce a variety of substituents and functional groups, which is crucial for tuning the properties of the final compounds. These methods often involve the construction of the tricyclic system from simpler, readily available precursors.

A powerful one-pot synthesis of 9,10-dihydroacridine frameworks has been developed that involves a sequence of selective ortho-C alkenylation of diarylamines with aryl alkynes, followed by an intramolecular hydroarylation. acs.org This transformation is effectively catalyzed by a combination of hexafluoroisopropanol (HFIP) and triflimide. acs.org This method allows for a modular assembly of the dihydroacridine core from diverse starting materials.

Table 1: Examples of 9,10-Dihydroacridine Synthesis via ortho-C Alkenylation/Hydroarylation

| Diarylamine Reactant | Aryl Alkyne Reactant | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| Diphenylamine (B1679370) | 4-Cyanophenylacetylene | Tf₂NH/HFIP | HFIP | 85 |

| 4-Methoxydiphenylamine | Phenylacetylene | Tf₂NH/HFIP | HFIP | 78 |

| 4,4'-Dimethyldiphenylamine | 4-Tolylacetylene | Tf₂NH/HFIP | HFIP | 92 |

Intramolecular cyclization is a common strategy for the formation of heterocyclic systems, including the 9,10-dihydroacridine framework. One such approach involves the Bernthsen acridine (B1665455) synthesis, where diphenylamine is reacted with a carboxylic acid in the presence of zinc chloride under microwave conditions to yield an acridine, which can then be converted to a 9,10-dihydroacridine derivative. nih.gov While this method directly produces the acridine, subsequent reduction or functionalization at the 9-position can lead to the desired dihydroacridine core.

Another example of intramolecular cyclization is the reaction of (acridin-9-ylmethyl)thioureas, which can undergo spontaneous cyclization through an intramolecular nucleophilic attack of the thiourea (B124793) sulfur on the C-9 position of the acridine ring to form spiro[dihydroacridine-9,5'-imidazolidine]-2-thiones. This highlights the reactivity of the acridine C-9 position towards intramolecular nucleophilic attack, a principle that can be harnessed for the synthesis of various 9-substituted dihydroacridines.

A novel synthetic route to dihydroacridines involves a reductive rearrangement of N-arylindoles. rsc.org This transformation is triggered by heating N-arylindoles with triethylsilane (Et₃SiH) and potassium tert-butoxide (KOtBu). rsc.org The proposed mechanism involves the formation of an indole (B1671886) radical anion, which then undergoes fragmentation of the indole C2–N bond. This is followed by a ring-closing reaction to form the dihydroacridine framework. This method provides a unique pathway to access the dihydroacridine core from readily available indole derivatives.

Table 2: Synthesis of Dihydroacridines via Rearrangement of N-Arylindoles

| N-Arylindole Substrate | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| N-Phenylindole | Et₃SiH, KOtBu | 140 | 75 |

| N-(4-Methoxyphenyl)indole | Et₃SiH, KOtBu | 140 | 68 |

| N-(4-Chlorophenyl)indole | Et₃SiH, KOtBu | 140 | 82 |

Strategies for Derivatization of the 9,10-Dihydroacridine Core

Derivatization of the 9,10-dihydroacridine core is essential for fine-tuning its electronic and steric properties for specific applications. Alkylation and arylation reactions, particularly at the nitrogen atom, are common strategies to introduce functional diversity.

N-alkylation and N-arylation of the 9,10-dihydroacridine core are frequently employed to modify its properties. For instance, N-alkylation can be achieved by reacting the N-H group of 9,10-dihydroacridine with an alkyl halide in the presence of a base.

N-arylation of the 9,10-dihydroacridine core can be accomplished through various cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for this transformation. For example, 9,9-dimethyl-9,10-dihydroacridine (B1200822) can be coupled with brominated pyridazine (B1198779) in the presence of a palladium catalyst and a suitable ligand to form N-arylated derivatives.

Table 3: Examples of N-Arylation of 9,10-Dihydroacridine Derivatives

| Dihydroacridine Derivative | Aryl Halide | Catalyst System | Reaction Type | Yield (%) |

|---|---|---|---|---|

| 9,9-Dimethyl-9,10-dihydroacridine | 3,6-Dibromopyridazine | Pd₂(dba)₃/X-Phos | Buchwald-Hartwig Coupling | 6.4 |

Furthermore, late-stage C-H alkylation of nitrogen-containing heterocycles using 1,4-dihydropyridines as radical precursors under oxidative conditions presents a potential method for the derivatization of the dihydroacridine core, although specific examples for this scaffold are not detailed. nih.gov

Introduction of Specific Substituents (e.g., nitro, phosphoryl)

The strategic introduction of substituents such as nitro and phosphoryl groups onto the 9,10-dihydroacridin-9-ol scaffold can significantly modify its chemical and physical properties.

Direct nitration of 9,10-dihydroacridin-9-ol is not a commonly reported method. A more feasible approach involves the synthesis of a nitro-substituted acridone precursor, followed by reduction. This multi-step process typically begins with the nitration of an acridone derivative. For instance, 10-(carboxymethyl)-9(10H)-acridone ethyl ester can be nitrated to yield the corresponding nitro derivative. This intermediate can then be subjected to reduction to afford the desired aminoacridone. masterorganicchemistry.com

While the direct reduction of a nitro-acridone to a nitro-9,10-dihydroacridin-9-ol is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed based on established chemical principles. The nitro-substituted acridone could undergo a two-step reduction. First, the nitro group can be reduced to an amino group using standard methods for aromatic nitro compound reduction, such as catalytic hydrogenation. Subsequently, the ketone at the 9-position can be reduced to a hydroxyl group using a reducing agent like sodium borohydride, which is known to selectively reduce ketones and aldehydes. wikipedia.orgascensusspecialties.com

A potential, though less direct, method for introducing a nitro group is through photo-induced nitration of 9,9-disubstituted 9,10-dihydroacridines, which has been reported to occur in the presence of nitramine and nitroester explosives. masterorganicchemistry.com However, the applicability of this method to the synthesis of nitro-9,10-dihydroacridin-9-ol derivatives requires further investigation.

Table 1: Proposed Synthesis of Nitro-Substituted 9,10-Dihydroacridin-9-OL

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Nitration of Acridone | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitro-acridone |

Note: This table presents a proposed synthetic pathway based on general chemical principles, as direct synthesis methods were not extensively found in the searched literature.

The synthesis of 9-phosphoryl-9,10-dihydroacridines has been successfully achieved through a direct method involving the nucleophilic aromatic substitution of a hydrogen atom (SNH). wikipedia.org This approach entails the reaction of acridine with a corresponding dialkyl phosphonate. The reaction is typically carried out by stirring the reactants without a solvent under an argon atmosphere at elevated temperatures (75–80°C) for several hours. This method has been shown to produce 9-phosphoryl-9,10-dihydroacridines in high yields. wikipedia.org

A variety of dialkyl phosphonates can be employed in this reaction, leading to a range of 9-phosphoryl-9,10-dihydroacridine derivatives with different ester groups on the phosphorus atom.

Table 2: Synthesis of 9-Dialkylphosphoryl-9,10-dihydroacridines

| Reactant 1 | Reactant 2 (Dialkyl Phosphonate) | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acridine | Dimethyl phosphonate | 80°C, 2h | 9-(Dimethoxyphosphoryl)-9,10-dihydroacridine | 92 | wikipedia.org |

| Acridine | Diethyl phosphonate | 80°C, 3h | 9-(Diethoxyphosphoryl)-9,10-dihydroacridine | 95 | wikipedia.org |

This table is generated based on data from the cited source and is interactive.

Synthesis of Acridin-9-ol 10-Oxides and their Transformations

Acridin-9-ol 10-oxides, which exist in tautomeric equilibrium with 10-hydroxyacridin-9(10H)-ones, serve as valuable intermediates in the synthesis of 9,10-dihydroacridin-9-ol derivatives.

A classical method for the preparation of acridine 10-oxides is the Tanasescu method. This reaction involves the condensation of 2-nitrobenzaldehydes with arenes in the presence of sulfuric acid. The resulting acridin-9-ol 10-oxides can then be transformed into other acridine derivatives.

The transformation of acridin-9-ol 10-oxides to 9,10-dihydroacridin-9-ol typically involves a reduction step. The acridin-9-ol 10-oxide, or its tautomer 10-hydroxyacridin-9(10H)-one, can be reduced to the corresponding acridin-9(10H)-one. A subsequent reduction of the ketone functionality at the 9-position yields the target 9,10-dihydroacridin-9-ol.

The reduction of the acridone to the corresponding 9-hydroxy derivative can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of ketones to alcohols and is a suitable candidate for this transformation. wikipedia.orgascensusspecialties.com The reaction is typically carried out in an alcoholic solvent.

Table 3: Transformation of Acridin-9-ol 10-Oxide to 9,10-Dihydroacridin-9-OL

| Step | Starting Material | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | 2-Nitrobenzaldehyde and Arene | Tanasescu Reaction | Concentrated H₂SO₄ | Acridin-9-ol 10-oxide |

| 2 | Acridin-9-ol 10-oxide | Reduction | e.g., Zinc/Calcium Chloride in Ethanol | Acridin-9(10H)-one |

This table outlines the synthetic sequence from acridin-9-ol 10-oxide to the target compound.

Mechanistic Investigations of Reactions Involving 9,10 Dihydroacridin 9 Ol Systems

Hydride Transfer Mechanisms involving 9,10-Dihydroacridine (B10567) Derivatives

Derivatives of 9,10-dihydroacridine are well-known hydride donors in chemical reactions. Mechanistic studies have focused on understanding the intricate details of the hydride transfer process, revealing complex multi-step pathways.

Investigations into the hydride transfer from 9-substituted 10-methyl-9,10-dihydroacridines to various hydride acceptors have shown that the reaction does not occur in a single step. Instead, the mechanism often proceeds through the initial formation of a charge-transfer (CT) complex between the dihydroacridine donor and the acceptor molecule. nih.govewha.ac.kr

Kinetic studies of hydride transfer reactions involving 9,10-dihydroacridine derivatives have revealed an unusual phenomenon: a negative temperature dependence of the reaction rates. nih.govewha.ac.kr This means that for certain reactions, the rate decreases as the temperature increases, which is contrary to the typical behavior predicted by the Arrhenius equation where higher temperatures lead to faster rates.

Pathways Involving Sequential Electron-Proton-Electron Transfer

The hydride transfer reactions of 9,10-dihydroacridine systems, which are structurally analogous to NADH coenzymes, have been a subject of extensive mechanistic discussion. One of the proposed pathways, deviating from a concerted hydride transfer, is a sequential transfer of an electron, a proton, and another electron (EPE).

In the context of dihydronicotinamide adenine (B156593) dinucleotide (NADH) analogues like 10-methyl-9,10-dihydroacridine, there has been considerable debate regarding whether hydride transfer occurs in a single step or through a multi-step sequence involving radical intermediates. acs.org An electron-transfer pathway would inherently produce the radical cation of the dihydroacridine derivative as a discernible intermediate. acs.org Such pathways are particularly significant as they can be influenced by reaction conditions, such as the presence of an acid, which can protonate the one-electron-reduced species and accelerate the reaction. acs.org The detection of radical cations of NADH analogues in acid-promoted hydride-transfer reactions provides direct evidence for pathways that proceed via sequential electron and proton transfer steps. acs.org

This EPE pathway can be summarized in the following general steps for a dihydroacridine donor (AcrH₂):

Initial Electron Transfer (E): AcrH₂ transfers an electron to an acceptor, forming the radical cation AcrH₂⁺•.

Proton Transfer (P): The radical cation AcrH₂⁺• transfers a proton, yielding the acridinyl radical (AcrH•).

Second Electron Transfer (E): The acridinyl radical transfers a second electron, resulting in the formation of the acridinium (B8443388) cation (AcrH⁺).

While a concerted hydride transfer remains a possibility, the observation of radical intermediates under specific conditions underscores the viability of sequential pathways like EPE in the reaction manifold of 9,10-dihydroacridine systems. acs.org

General Redox Chemistry and Electron Transfer Processes

The 9,10-dihydroacridine scaffold is inherently redox-active, capable of participating in a variety of electron transfer processes. This reactivity is central to its role in modeling the hydride transfer capabilities of NADH and its application in materials science. The rigid, planar structure of the oxidized acridine (B1665455) form facilitates interactions with other molecules, a property that is leveraged in the design of DNA intercalators and fluorescent probes. mdpi.com The redox behavior is tunable through substitution on both the acridine core and the nitrogen atom. nih.gov

The electrochemical oxidation of 9-substituted 9,10-dihydroacridines has been investigated, revealing that these compounds can undergo oxidative aromatization. researchgate.net The oxidation potential is influenced by the nature of the substituent at the 9-position, with both electron-donating and electron-withdrawing groups affecting the current-voltage characteristics. researchgate.net This highlights the electronic communication between the substituent and the dihydroacridine ring system, which is crucial for its redox properties.

Single-Electron Transfer Initiated Reactions

Many reactions involving dihydroacridine derivatives are initiated by a single-electron transfer (SET) event. SET from the electron-rich dihydroacridine to a suitable acceptor generates a radical ion pair, which can then proceed through various reaction pathways. This initiation mechanism is fundamental to understanding the reactivity of these compounds with a range of substrates, including non-heme oxoiron(IV) complexes. acs.org

The reaction of 10-methyl-9,10-dihydroacridine with an oxoiron(IV) complex, for instance, has been shown to proceed via an initial SET step, forming the dihydroacridine radical cation. acs.org This provides compelling evidence that a hydride transfer can be dissected into fundamental steps of electron and proton transfer. The feasibility of a SET pathway can often be predicted by considering the redox potentials of the donor (dihydroacridine) and the acceptor. sigmaaldrich.com Visible-light photoredox catalysis has emerged as a powerful tool for initiating SET processes under mild conditions, further expanding the synthetic utility of radical species generated from such transfers. sigmaaldrich.com

The general scheme for a SET-initiated reaction is as follows: DH + A -> [DH^•+ A^•-] -> Products Where DH is the dihydroacridine derivative (the electron donor) and A is the acceptor. The formation of the radical ion pair is the key initiating step that dictates the subsequent chemical transformations.

Oxidation Pathways of 9,10-Dihydroacridin-9-OL and its Analogues (e.g., to Acridin-9(10H)-one)

The oxidation of 9,10-dihydroacridin-9-OL leads to the formation of Acridin-9(10H)-one, also known as acridone (B373769). This transformation involves the aromatization of the central dihydroacridine ring and the conversion of the 9-hydroxyl group into a carbonyl group. This process can be achieved using various chemical oxidants or through electrochemical methods. researchgate.netpharmaguideline.com

The electrochemical oxidation of 9-substituted 9,10-dihydroacridines can result in either the formation of the corresponding 9-substituted acridine or the cleavage of the C-X bond at the 9-position. researchgate.net In the case of 9,10-Dihydroacridin-9-OL, the oxidation pathway involves the loss of two protons and two electrons to yield the aromatic acridone. This process is analogous to the oxidation of secondary alcohols to ketones.

The oxidation of the parent compound, acridine, with dichromate in acetic acid also yields acridone. pharmaguideline.com For 9,10-dihydroacridine derivatives, the oxidation to the corresponding aromatic system is a common transformation. For instance, the aromatization of 1,2-dihydroacridin-9(10H)-ones to the fully unsaturated acridin-9(10H)-ones can be accomplished by microwave irradiation in nitrobenzene, which acts as both a solvent and an oxidant. nih.gov

The table below summarizes the oxidation products of some acridine derivatives.

Hydrolysis Reactions of Acridine Derivatives

The synthesis of 9,9-disubstituted 9,10-dihydroacridines often involves intermediates that are susceptible to side reactions. For example, an acid-catalyzed cyclization used in the synthesis of these compounds can be plagued by a competing elimination reaction, highlighting the reactivity of precursors to 9-substituted dihydroacridines under acidic conditions. researchgate.net While this is the reverse of hydrolysis, it provides insight into the lability of substituents at the C9 position.

The alkaline hydrolysis of certain acridine derivatives can lead to the formation of acridones. For example, the hydrolysis of 9-chloroacridine (B74977) can yield acridone. The reactivity of the 9-position in acridines towards nucleophiles is well-established, making it a key site for chemical modification. pharmaguideline.com The susceptibility of a 9-substituted dihydroacridine to hydrolysis will depend on the nature of the substituent and the reaction conditions (pH, temperature). For 9,10-Dihydroacridin-9-OL, the carbinolamine-like structure at the 9-position suggests potential for reactivity under both acidic and basic conditions, although specific studies on its hydrolysis are not extensively detailed in the provided context.

The table below summarizes the mechanistic pathways discussed in this article.

Computational and Theoretical Studies on 9,10 Dihydroacridin 9 Ol Systems

Molecular Structure and Conformation Analysis

Detailed Characterization of Hydrogen Bonding Networks

Further research in the field of computational chemistry may address this specific compound in the future.

Tautomerism and Isomerism Energetics

Tautomerism, the interconversion of structural isomers, is a critical factor in determining the chemical behavior of acridine (B1665455) systems. Computational studies provide a quantitative framework for understanding the relative stabilities of these different forms.

Thermodynamic Analysis of Keto-Enol Tautomerism (Acridin-9(10H)-one ↔ 9-Acridinol)

The equilibrium between the keto form, Acridin-9(10H)-one (also known as acridone), and the enol form, 9-Acridinol (the subject compound's aromatic form), is a classic example of keto-enol tautomerism. In many heterocyclic systems, the keto form is thermodynamically more stable. However, the enol form of 9-Acridinol possesses a fully aromatic central pyridine (B92270) ring, a significant stabilizing factor.

Computational chemistry is a key tool for evaluating the energetics of such transformations. comporgchem.com The relative stability is influenced by factors including intramolecular hydrogen bonding, solvent effects, and the energetic balance between different bond types and conjugation. comporgchem.comnih.gov For many aroylhydrazones, which also exhibit keto-enol tautomerism, the keto form is found to be more stable in solution by a few kcal/mol according to quantum chemical calculations. frontiersin.org While specific, detailed thermodynamic values for the acridone-acridinol equilibrium are complex and depend heavily on the computational model and solvent considerations, the position of the equilibrium is known to be sensitive to the surrounding medium. nih.gov In general, polar, protic solvents can stabilize the keto form, which is dominant for many similar compounds in such environments. researchgate.net

Investigation of Amino-Imino Tautomerism in Related Acridine Systems

Theoretical studies on related acridine derivatives, specifically substituted acridin-9-amines, provide valuable insights into the tautomeric possibilities within the acridine framework. These compounds can exist in either an amino form or an imino tautomeric form. Computational predictions of thermodynamic characteristics are crucial for understanding which form predominates under various conditions.

Research has shown that for several substituted 9-aminoacridines, the imino tautomer is the more stable form in the ground electronic state (S₀). nih.govuniver.kharkov.ua However, the stability can be reversed in the excited state (S₁) or influenced by the polarity of the solvent. nih.gov For instance, certain N-substituted acridin-9-amines can coexist as both amino and imino tautomers, with the equilibrium position depending on the solvent's properties. nih.govuniver.kharkov.ua This shift in stability upon electronic excitation or due to environmental factors makes these molecules interesting candidates for spectral probes. nih.gov

| Compound | Predominant Tautomer (Ground State, S₀) | More Stable Tautomer (Excited State, S₁) | Reference |

|---|---|---|---|

| 9-(Methoxyamino)acridine | Imino | Imino | nih.gov |

| 9-Hydrazinoacridine | Imino | Imino | nih.gov |

| N-(2-Chloroethyl)acridin-9-amine | Amino/Imino Coexistence | Amino | nih.gov |

| N-(5-Methylpyridin-2-yl)acridin-9-amine | Amino/Imino Coexistence | Imino | nih.gov |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as its orbital energies and charge distribution, are fundamental to its reactivity. Computational methods are indispensable for calculating these descriptors.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gap)

According to frontier molecular orbital (FMO) theory, a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. samipubco.com

A systematic computational study using Density Functional Theory (DFT) has been performed on acridone (B373769) (the keto tautomer) to determine its electronic properties. The HOMO-LUMO energy gap was calculated using the B3LYP hybrid functional with various basis sets. Acridone was found to have the largest HOMO-LUMO gap among the acridine derivatives studied, suggesting high kinetic stability and that one-way electron transfer is particularly feasible. nih.gov

| Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| B3LYP/6-31G(d,p) | -6.17 | -1.61 | 4.56 |

| B3LYP/6-311G(d,p) | -6.19 | -1.74 | 4.45 |

| B3LYP/DGDZVP | -6.22 | -1.76 | 4.46 |

| B3LYP/LANL2DZ | -5.96 | -1.54 | 4.42 |

Data sourced from a computational study on acridine derivatives. nih.gov

Electrostatic Potential Surfaces

A molecular electrostatic potential (ESP) surface illustrates the charge distribution of a molecule three-dimensionally. It is mapped onto a surface of constant electron density, providing a guide to how molecules interact. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For the Acridin-9(10H)-one (keto) tautomer, the ESP surface would show a significant region of negative potential around the carbonyl oxygen atom due to the presence of lone pair electrons and the atom's high electronegativity. The nitrogen atom's lone pair, while involved in the aromatic system, would also contribute to the negative potential in that region of the heterocyclic ring. Positive potential would be concentrated on the hydrogen atom attached to the nitrogen (the N-H group).

For the 9-Acridinol (enol) tautomer, the most negative potential would be located around the oxygen atom of the hydroxyl (-OH) group. The aromatic rings would exhibit regions of negative potential above and below the plane, characteristic of π-electron systems. The hydrogen of the hydroxyl group would represent a site of significant positive potential, making it a potential hydrogen-bond donor.

Determination of Ionization Potentials

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. It is a fundamental measure of a molecule's ability to act as an electron donor. Computational DFT studies on acridone have provided theoretical values for its ionization potential in both ground and excited states. The results indicate that acridine derivatives, including acridone, have higher ionization potentials in the excited state compared to the ground state. This suggests that these molecules are more willing to accept an electron than to donate one upon electronic excitation. nih.gov

| Basis Set | Ionization Potential (Ground State, eV) | Ionization Potential (Excited State, eV) |

|---|---|---|

| B3LYP/6-31G(d,p) | 6.17 | 7.31 |

| B3LYP/6-311G(d,p) | 6.19 | 7.35 |

| B3LYP/DGDZVP | 6.22 | 7.37 |

| B3LYP/LANL2DZ | 5.96 | 7.09 |

Calculated ionization potentials for Acridin-9(10H)-one. nih.gov

Calculation of Bond Dissociation Enthalpies (N-H, C-H, C-O)

The stability of the 9,10-Dihydroacridin-9-OL system is intrinsically linked to the strength of its covalent bonds. Computational chemistry provides powerful tools to quantify these strengths through the calculation of bond dissociation enthalpies (BDEs). BDE represents the enthalpy change upon the homolytic cleavage of a bond in the gas phase. Density Functional Theory (DFT) is a commonly employed method for these calculations, often utilizing functionals like B3LYP or wB97X-D with various basis sets (e.g., 6-31G**). ugm.ac.id High-level composite ab initio methods such as G3, G4, and CBS-QB3 are also used for more accurate predictions. nih.gov

Research on para-substituted anilines and phenols has shown that the N-H and O-H BDEs are highly sensitive to the nature of the substituents on the aromatic rings. ugm.ac.id Electron-donating groups tend to decrease the BDE, stabilizing the resulting radical through resonance, while electron-withdrawing groups generally increase the BDE. ugm.ac.id This principle can be extrapolated to the 9,10-Dihydroacridin-9-OL system. Substituents on the acridine rings would similarly modulate the stability of the radical formed upon cleavage of the N-H, C-H, or C-O bonds.

The calculation of BDEs is crucial for understanding the antioxidant potential of dihydroacridine derivatives, as the ability to donate a hydrogen atom (from N-H or C-H) is a key mechanism in scavenging free radicals. The C-O bond BDE is critical for predicting the molecule's thermal and photochemical stability.

Table 1: Common Computational Methods for BDE Calculation

| Method | Functional/Level of Theory | Basis Set |

| Density Functional Theory (DFT) | B3LYP | 6-311++G(2df,2p) |

| Density Functional Theory (DFT) | wB97X-D | 6-31G** |

| Composite Method | G4 | N/A |

| Composite Method | CBS-QB3 | N/A |

Prediction of Gas-Phase Acidities and Basicities (pKb)

The acidity and basicity of 9,10-Dihydroacridin-9-OL are fundamental properties that govern its behavior in different chemical environments. Computational methods allow for the prediction of these properties in the gas phase, providing intrinsic values free from solvent effects. The pKa, a measure of acidity, is proportional to the Gibbs free energy change of the dissociation reaction. kyushu-u.ac.jp Theoretical calculations of pKa can be performed using a "direct method," which involves calculating the Gibbs free energies of the acid, its conjugate base, and a proton in solution, often employing continuum solvation models like the Solvation Model based on Density (SMD). nih.govresearchgate.net

The acidity of 9,10-Dihydroacridin-9-OL is primarily associated with the hydroxyl group at the 9-position, which can deprotonate to form an alkoxide. A study on a closely related derivative, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, determined an experimental ground-state pseudobase pKa value of 11.11, which corresponds to the equilibrium involving the formation of the 10-methyl-9-phenylacridinium cation and a hydroxide (B78521) ion. bgsu.edu This provides an excellent benchmark for computational predictions of the C9-OH acidity.

The basicity, quantified by pKb, is associated with the nitrogen atom at the 10-position, which can be protonated. The lone pair of electrons on the nitrogen atom makes it a potential proton acceptor. Gas-phase basicity can be computationally determined by calculating the Gibbs free energy change for the protonation reaction. DFT methods, combined with appropriate solvation models for solution-phase predictions, are the standard approach for these calculations. kyushu-u.ac.jp

Table 2: Theoretical Approaches for pKa Prediction

| Method | Key Components | Typical Software |

| Direct Method | Calculation of Gibbs free energies of acid, conjugate base, and proton. | Gaussian, ORCA |

| Thermodynamic Cycle | Relates gas-phase deprotonation energy to solution-phase pKa via solvation energies. | Gaussian, ORCA |

| Isodesmic Reactions | Calculates relative acidity by comparing with a reference acid of known pKa. | Gaussian, ORCA |

Excited State Characterization and Dynamics

Development of Förster Energy Diagrams for Excited-State Bond Cleavages

The photochemical behavior of 9,10-Dihydroacridin-9-OL is dictated by its excited-state properties. Upon absorption of light, the molecule is promoted to an electronically excited state, opening up reaction pathways not accessible in the ground state, such as bond cleavage. The Förster cycle is a thermodynamic tool used to estimate the properties of a molecule in the excited state. rsc.org By combining ground-state thermodynamic data with the excitation energy (E₀₀), it is possible to construct Förster energy diagrams that map out the energetics of various excited-state processes. bgsu.edu

A detailed study on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine utilized a Förster energy diagram to evaluate the driving forces for both heterolytic (C-O → C⁺ + ⁻OH) and homolytic (C-O → C• + •OH) bond cleavages in the excited singlet (S₁) and triplet (T₁) states. bgsu.edu The diagram revealed that both cleavage pathways are thermodynamically favorable in the excited state. bgsu.edu Specifically, in protic solvents, this derivative undergoes a fast heterolytic cleavage of the C-O bond from the excited singlet state, generating an acridinium (B8443388) cation and a hydroxide ion. bgsu.edunih.govacs.org In aprotic solvents, intersystem crossing to the triplet state becomes the dominant process. bgsu.edunih.govacs.org

These diagrams are constructed by calculating the energies of the ground state, the locally excited singlet and triplet states, and the potential products of bond cleavage (radical pairs or ion pairs). Such analyses are critical for designing photoactive molecules based on the dihydroacridine scaffold, for applications such as phototriggers or photoacids.

Prediction of Spectroscopic Data (NMR, IR)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data. DFT calculations are widely used to predict both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with the B3LYP functional, is the standard for calculating isotropic shielding constants, which are then converted to chemical shifts. nih.govnih.gov These calculations can predict both ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy, aiding in the assignment of complex spectra. nih.gov

For IR spectra, DFT calculations are used to determine the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov These predicted spectra can help in assigning specific vibrational modes to observed IR absorption bands.

Table 3: Typical Parameters for Spectroscopic Prediction of 9,10-Dihydroacridin-9-OL

| Spectrum | Computational Method | Functional | Basis Set | Key Output |

| NMR | GIAO | B3LYP | 6-311++G(2d,p) | Isotropic Shielding Constants (ppm) |

| IR | Vibrational Frequency Analysis | B3LYP | 6-31G(d) | Frequencies (cm⁻¹) & Intensities |

Determination of Thermodynamic Driving Forces for Excited-State Electron, Hydrogen Atom, and Hydride Transfer

The excited state of 9,10-dihydroacridine (B10567) systems can engage in various transfer reactions, including electron transfer (ET), hydrogen atom transfer (HAT), and hydride transfer (H⁻T). The thermodynamic driving force for these processes is a key determinant of their feasibility and rate.

The driving force for photoinduced electron transfer (PET) can be estimated using the Rehm-Weller equation, which incorporates the excited-state energy of the fluorophore (ΔE₀₀) and the ground-state redox potentials of the donor and acceptor. nih.gov Upon excitation, the dihydroacridine moiety can act as either an electron donor or acceptor, depending on the reaction partner. Its highly polar singlet excited state, as observed in derivatives like 9,10-dihydro-10-methylacridine, facilitates these charge transfer processes. ewha.ac.kr

The driving force for excited-state HAT is related to the BDE of the bond being broken (e.g., N-H) in the excited state. While direct calculation is complex, it can be estimated using thermodynamic cycles similar to the Förster cycle. The ability of dihydroacridines to act as hydrogen atom donors is central to their antioxidant activity.

The hydride donating ability, or hydricity, is the Gibbs free energy associated with the release of a hydride ion. acs.org Acridine-based compounds are known to be effective hydride donors, and their thermodynamic hydricity can be calculated computationally. acs.org This property is crucial in many reduction reactions. The driving force for excited-state hydride transfer would be influenced by the energy of the excited state, making the photoexcited molecule a potentially stronger hydride donor than in its ground state.

Molecular Modeling and Docking Studies for Derivative Interactions

Molecular modeling and docking are indispensable computational techniques for investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. These methods are widely applied to derivatives of the 9,10-dihydroacridine scaffold to predict their binding modes and affinities, thereby guiding the design of new therapeutic agents.

Docking studies have been performed on 9-phosphoryl-9,10-dihydroacridine derivatives to understand their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. frontiersin.orgnih.gov These studies revealed that the non-planar dihydroacridine core can form crucial interactions, such as hydrogen bonds, with residues in the active site gorge of these enzymes. frontiersin.org For example, derivatives have been shown to form hydrogen bonds with residues like Tyr332 and Asp70 in BChE. nih.gov

Other studies have explored the interactions of 9-anilinoacridine derivatives, which share the core acridine structure, with DNA topoisomerase II. nih.govnih.gov Docking simulations predict that the planar acridine moiety intercalates between DNA base pairs, while substituents on the acridine ring form specific hydrogen bonding and van der Waals interactions with the enzyme and DNA, explaining their anticancer activity. nih.gov

These computational approaches allow for the visualization of ligand-receptor complexes at an atomic level and provide a rational basis for structure-activity relationships. The insights gained from docking and molecular dynamics simulations are critical for optimizing the potency and selectivity of 9,10-Dihydroacridin-9-OL derivatives for specific biological targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the conformational changes, binding interactions, and dynamic behavior of molecules, which are challenging to observe experimentally. In the context of 9,10-dihydroacridine derivatives, MD simulations have been instrumental in elucidating their interaction with biological targets.

While specific molecular dynamics simulation studies on 9,10-Dihydroacridin-9-OL are not extensively documented in publicly available research, the methodology has been applied to closely related 9-substituted 9,10-dihydroacridine and acridine derivatives to understand their mechanisms of action, particularly as inhibitors of enzymes like topoisomerase II. nih.govnih.gov

For instance, in studies of acridine-based hybrids as topoisomerase II inhibitors, MD simulations were conducted to explore the stability and binding modes of these compounds within the enzyme's active site. nih.gov These simulations typically involve placing the ligand (the acridine derivative) into the binding pocket of the protein-DNA complex and observing the system's evolution over a set period, often on the nanosecond scale. nih.gov

A typical MD simulation protocol for such a system is outlined below:

| Simulation Parameter | Typical Value/Software | Purpose |

| Software Suite | Schrödinger (Maestro, Desmond) | For protein preparation, docking, and running the MD simulation. nih.gov |

| Force Field | OPLS, CHARMM, GAFF | To define the potential energy of the system based on atomic positions. rsc.org |

| Simulation Time | 200 ns | To allow for sufficient sampling of molecular motions and interactions. nih.gov |

| Solvent Model | Orthorhombic water box with 0.15 M salt concentration | To mimic physiological conditions. nih.gov |

| Analysis | Prime/MMGBSA | To calculate binding free energies of the ligand-protein complex. nih.gov |

The insights gained from these simulations are crucial for understanding the structure-activity relationships of acridine derivatives. For example, simulations have revealed how different substituents on the acridine core can influence the binding affinity and orientation of the molecule within the DNA-topoisomerase complex. nih.gov The simulations can highlight key interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov

In one study on acridinyl and coumarinyl triazole derivatives, 200 ns MD simulations were performed on the docked complexes of the compounds with human topoisomerase IIB in complex with DNA. nih.gov The results showed that the acridine moiety of the compounds intercalated with DNA bases, and specific interactions with amino acid residues of the enzyme were identified, which stabilized the complex. nih.gov The binding free energy (ΔG) for these complexes was also calculated from the simulation trajectories to quantify the strength of the interaction. nih.gov

The following table summarizes the types of interactions observed in MD simulations of a representative acridine derivative (Compound 8 from the study) with the topoisomerase IIB-DNA complex. nih.gov

| Interacting Moiety of Compound 8 | Interaction Type | Interacting Partner (DNA/Protein) |

| 6-methyluracil ring | π–π interaction | Guanine (DG13) |

| 6-methyluracil NH | Hydrogen bond | Cytidine (DC14) carbonyl oxygen |

| Triazole N atom | Hydrogen bond | Guanine (DG13) NH |

| Acridine ring | π–π interaction | Thymine (DT9) |

| Whole complex | van der Waals interactions | Val760, Gln778, Met781, Met782, Val785, Lys814, Ala816, Ala817, Pro819, Ile822 |

These detailed findings from molecular dynamics simulations are invaluable for the rational design of new and more potent derivatives of the 9,10-dihydroacridine scaffold for various therapeutic applications.

Applications of 9,10 Dihydroacridin 9 Ol and Its Analogues in Chemical Research

Role in Photoredox Catalysis

The field of photoredox catalysis has been significantly impacted by the use of organic dyes, with acridinium (B8443388) salts, the oxidized counterparts of 9,10-dihydroacridines, standing out as a sustainable and powerful alternative to traditional iridium and ruthenium-based photocatalysts. acs.orgnih.gov These organic catalysts harness the energy from visible light to initiate chemical reactions with high precision and efficiency. sigmaaldrich.com

As Organo-Photocatalysts (e.g., 9,10-Dihydroacridine)

Acridinium salts are renowned for their exceptional photophysical properties, including strong reduction potentials in their excited state, stability, and solubility in various solvents, making them excellent photocatalysts for a multitude of preparative transformations. nih.govrsc.org Upon irradiation with visible light, the acridinium catalyst becomes a potent oxidant, capable of initiating a range of chemical reactions through single-electron transfer (SET) pathways. sigmaaldrich.com This has led to their application in a variety of synthetic methodologies, including cross-coupling reactions and the functionalization of biorelevant molecules. nih.gov

The catalytic cycle typically involves the photoexcited acridinium salt accepting an electron from a substrate, thereby generating a radical cation and the reduced acridine (B1665455) radical. This radical can then participate in further chemical transformations to complete the catalytic cycle. The modular nature of the acridine scaffold allows for the fine-tuning of its photophysical and electrochemical properties through structural modifications, enabling the development of catalysts tailored for specific applications. nih.gov

As Stoichiometric Reductants in Organic Transformations (e.g., Reductive Dehalogenation)

In the context of photoredox catalysis, 9,10-dihydroacridine (B10567) derivatives can serve as the stoichiometric reductant that regenerates the active photocatalyst. A notable example is the reductive dehalogenation of aryl halides. In such systems, an acridinium photocatalyst is first photoreduced by a sacrificial electron donor, like diisopropylethylamine (DIPEA), to generate the persistent acridine radical. nih.gov This acridine radical then acts as a potent reductant, capable of reducing a wide range of electronically diverse aryl halides. nih.gov

Applications in Organic Synthesis Methodologies

The utility of 9,10-dihydroacridine derivatives extends beyond their role in photoredox catalysis to direct applications in various organic synthesis methodologies, particularly in mediating bond formations and reductive transformations.

Mediating C-C Bond Formation Reactions

Acridinium-based photoredox catalysis has enabled novel strategies for the formation of carbon-carbon bonds. One such approach involves the site-selective C-H alkylation of acridinium salts themselves. chinesechemsoc.org In this process, a photochemically induced single-electron transfer between the acridinium salt and an organotrifluoroborate generates a persistent acridine radical and a transient alkyl radical. chinesechemsoc.org The coupling of these two radical species results in the formation of a new C-C bond, leading to functionalized dihydroacridine derivatives. chinesechemsoc.org

Furthermore, acridine scaffolds can be synthesized through photocatalyzed cascade reactions involving double C-C bond formation. For instance, the reaction of diarylamines with hypervalent iodine diazo reagents under photoredox conditions can construct the acridine core through sequential sp² C-H bond functionalization. nih.gov These methods highlight the dual role of the acridine motif, acting as both a catalyst and a building block in the synthesis of complex organic molecules.

Utilization in Reductive Transformations

9,10-Dihydroacridine and its analogues are effective reducing agents for a variety of functional groups. Their utility stems from their ability to act as hydride donors, a property they share with other dihydropyridine (B1217469) derivatives like Hantzsch esters. A clear demonstration of this is the selective two-electron reduction of fullerene (C60) by 10-methyl-9,10-dihydroacridine. rsc.org This reaction, which proceeds via photoinduced electron transfer, yields 1,2-dihydro nih.govfullerene. rsc.org

In another example, 9-alkyl-10-methyl-9,10-dihydroacridines have been shown to participate in the two-electron and four-electron reduction of dioxygen, leading to the formation of hydrogen peroxide and water, respectively. mdpi.com This process involves the dehydrogenation of the dihydroacridine, underscoring its role as a reductant. mdpi.com The versatility of dihydroacridines as reducing agents makes them valuable reagents in organic synthesis for the chemoselective reduction of various functional groups under mild conditions.

Advanced Materials Science Applications

The rigid, planar, and electron-rich nature of the acridine core makes its derivatives highly promising candidates for applications in advanced materials science, particularly in the field of organic electronics. These materials are being explored for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). scilit.comwikipedia.org

Derivatives of 9,10-dihydroacridine have been successfully employed as hole-transporting materials (HTMs) and host materials in phosphorescent OLEDs. scilit.com For instance, small molecules incorporating dimethyl acridine moieties have demonstrated excellent thermal stability and high efficiencies in OLED devices. scilit.com The performance of these materials can surpass that of standard materials, showcasing their potential for next-generation displays and lighting.

In the realm of organic solar cells, acridine-substituted nonfullerene acceptors have been developed to enhance device efficiency. wikipedia.org By incorporating luminescent acridine units, researchers have been able to suppress non-radiative recombination losses, a key factor limiting solar cell performance. wikipedia.org This strategy has led to the fabrication of organic solar cells with efficiencies exceeding 20%. wikipedia.org

Furthermore, the semiconducting properties of acridine derivatives make them suitable for use in the active layer of OFETs. rsc.org These transistors are fundamental components of flexible and printed electronics. The ability to tune the electronic properties of acridine-based materials through chemical synthesis opens up possibilities for creating bespoke semiconductors for a range of electronic applications. The development of thermoresponsive polymers incorporating acridine derivatives is also an emerging area, with potential applications in smart materials and biomedical devices. mdpi.comresearchgate.net

Photobase Chemistry and pOH Jump Experiments

Analogues of 9,10-Dihydroacridin-9-OL have emerged as promising photobase generators. A photobase is a molecule that, upon absorption of light, undergoes a chemical transformation to produce a basic species, typically hydroxide (B78521) ions (OH⁻), leading to a rapid increase in the pH of the surrounding medium. This light-induced pH jump, or pOH jump, allows for precise spatial and temporal control over base-catalyzed chemical reactions.

The mechanism of photobase generation from these compounds involves the photochemical cleavage of the C9-O bond. For example, studies on 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine have shown that upon UV irradiation in protic solvents, the molecule undergoes a rapid heterolytic cleavage of the C-O bond. nih.gov This process generates a stable 10-methyl-9-phenylacridinium cation and a hydroxide ion. nih.gov The stability of the resulting acridinium cation, which is an aromatic species, provides a thermodynamic driving force for the photochemical reaction. rsc.org

The key features of these acridinol-based photobases include:

Efficient Hydroxide Ion Release: The quantum yield of hydroxide ion generation can be significant, enabling substantial pOH jumps.

Fast Kinetics: The release of hydroxide ions occurs on a picosecond timescale, allowing for the study of rapid chemical and biological processes. nih.gov

Long-Lived Base Generation: The recombination of the generated hydroxide ion and the acridinium cation is slow, providing a sustained basic environment for subsequent reactions. nih.gov

These properties make 9,10-dihydroacridin-9-ol analogues valuable tools for initiating and controlling a variety of chemical transformations, such as polymerizations and Michael additions, with light.

Biomimetic Studies and Model Systems

Derivatives of 9,10-dihydroacridine, such as 10-methyl-9,10-dihydroacridine, have been extensively used as functional models for the biological reducing agent dihydronicotinamide adenine (B156593) dinucleotide (NADH). NADH plays a crucial role in a vast number of biochemical redox reactions by acting as a source of a hydride ion (H⁻). The 9,10-dihydroacridine core mimics the dihydropyridine ring of NADH, which is the reactive center for hydride transfer.

These biomimetic models are instrumental in studying the mechanisms of hydride transfer reactions in a simplified and controlled chemical environment. Research in this area has provided valuable insights into the factors that govern the rates and mechanisms of these fundamental processes, including the roles of acid catalysis and the stepwise nature of the transfer (i.e., electron-proton-electron vs. a concerted hydride transfer).

For example, the acid-promoted hydride transfer from 10-methyl-9,10-dihydroacridine to a chromium(III)-superoxo complex has been investigated. bg.ac.rscore.ac.uk These studies have elucidated the intricate details of the reaction pathway, demonstrating a proton-coupled hydrogen atom transfer mechanism. bg.ac.rscore.ac.uk The thermodynamic properties of these NADH analogues, such as their hydricity (hydride donor ability), have also been determined both experimentally and computationally, providing a quantitative measure of their reducing power.

Computational-Assisted Design and Exploration of Functional Derivatives

Computational chemistry plays a pivotal role in the design and exploration of novel functional derivatives based on the 9,10-dihydroacridine scaffold. Methods such as Density Functional Theory (DFT) are employed to predict and understand the electronic structure, molecular geometry, and photophysical properties of these compounds before their synthesis.

In the context of TADF emitters, computational modeling is used to:

Predict the ΔEST: DFT calculations can accurately estimate the energy difference between the S₁ and T₁ states, which is crucial for designing efficient TADF materials.

Analyze Molecular Orbitals: The spatial distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be visualized to ensure proper charge-transfer character in D-A type molecules.

Simulate Molecular Geometries: The dihedral angle between the donor and acceptor units, a key factor in determining the ΔEST, can be precisely calculated.

For biomimetic studies of NADH analogues, computational methods are used to calculate thermodynamic parameters like hydricity, which helps in understanding their reactivity as hydride donors. Furthermore, computational docking and molecular dynamics simulations are employed to study the interactions of 9,10-dihydroacridine derivatives with biological targets, such as enzymes and DNA, aiding in the development of new therapeutic agents. The synergy between computational prediction and experimental validation accelerates the discovery and optimization of new functional molecules based on the 9,10-dihydroacridine framework.

Future Research Directions and Open Questions in 9,10 Dihydroacridin 9 Ol Chemistry

Advancements in Stereoselective Synthetic Methodologies

The carbon at the 9-position of 9,10-Dihydroacridin-9-OL is a stereocenter, meaning the compound can exist as a pair of enantiomers. However, methods for the controlled, stereoselective synthesis of this molecule are not well established. Future research should prioritize the development of novel asymmetric synthetic strategies.

A primary open question is the development of efficient catalytic systems capable of enantioselective synthesis. This could involve several approaches:

Asymmetric Reduction: Designing chiral catalysts for the asymmetric reduction of the corresponding ketone, 9(10H)-Acridone, to selectively produce one enantiomer of the target alcohol.

Asymmetric Addition: Exploring the enantioselective addition of water or a hydroxide (B78521) equivalent to a suitable acridine (B1665455) precursor, guided by a chiral catalyst.

Enzyme-Catalyzed Reactions: Investigating the potential of ketoreductase enzymes to perform highly selective reductions of 9(10H)-Acridone.

Progress in this area will be crucial for studying the specific biological and material properties of each enantiomer, as chirality often dictates molecular recognition and function.

| Potential Catalytic Approach | Catalyst Class Example | Target Reaction | Primary Research Goal |

|---|---|---|---|

| Transition Metal Catalysis | Chiral Ruthenium or Rhodium Complexes | Asymmetric Transfer Hydrogenation of 9(10H)-Acridone | Achieve high enantiomeric excess (>95% ee) and yield. |

| Organocatalysis | Chiral Phosphoric Acids or Amines | Asymmetric Addition to an Acridinium (B8443388) Salt | Develop metal-free, environmentally benign synthetic routes. |

| Biocatalysis | Engineered Ketoreductases (KREDs) | Enzymatic Reduction of 9(10H)-Acridone | Establish a highly selective and sustainable synthesis process. |

Deeper Elucidation of Complex Mechanistic Pathways

The reactivity of 9,10-dihydroacridine (B10567) derivatives is known to be complex, and 9,10-Dihydroacridin-9-OL is no exception. A significant area for future investigation lies in understanding the mechanistic details of its formation, stability, and subsequent reactions, particularly its photochemical behavior.

Studies on the closely related compound, 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine, have revealed a fascinating photochemical pathway involving a rapid heterolytic cleavage of the C9-O bond in protic solvents to release a hydroxide ion. acs.orgnih.gov This finding opens several critical questions for the unsubstituted 9,10-Dihydroacridin-9-OL:

Does the parent compound exhibit similar photo-lability, and what is the quantum yield of this process?

How do solvent polarity and proticity influence the competition between heterolysis and other photochemical pathways like intersystem crossing? acs.orgnih.gov

What are the precise intermediates and transition states involved in its oxidation back to 9(10H)-Acridone, a reaction known to occur for the dihydroacridine scaffold under photo-oxidative conditions? researchgate.net

Can the release of hydroxide be controlled or triggered by specific wavelengths of light, suggesting potential applications in pH-sensitive systems?

Answering these questions will require sophisticated spectroscopic techniques, such as femtosecond transient absorption spectroscopy, combined with detailed kinetic analysis. acs.orgnih.gov

| Reaction Type | Known Information (from Derivatives) | Open Questions for 9,10-Dihydroacridin-9-OL |

|---|---|---|

| Photochemical C-O Cleavage | Fast heterolysis (τ = 108 ps) occurs in protic solvents for the 9-phenyl derivative. acs.orgnih.gov | What is the cleavage rate and mechanism without the 9-phenyl substituent? Is it reversible? |

| Oxidation | 9,10-dihydroacridines can be photo-oxidized to acridones using O₂ and a photocatalyst. researchgate.net | What is the detailed mechanism of oxidation for the 9-hydroxy derivative? Does it proceed via a radical or ionic pathway? |

| Thermal Stability | Synthesis of related structures can be plagued by competing elimination reactions. nih.gov | What are the decomposition pathways and thermal stability limits of the pure compound? |

Exploration of Novel Chemical and Materials Science Applications

While the applications of 9,10-Dihydroacridin-9-OL itself are largely unexplored, research on its derivatives provides a roadmap for future investigations. The unique chemical properties of the dihydroacridine core suggest potential utility in diverse fields ranging from medicinal chemistry to materials science.

Future research should focus on leveraging the inherent reactivity of the C9-OH group and the dihydroacridine scaffold:

Photoinitiators and Photocages: Given its potential for photochemical C-O bond cleavage, the molecule could be developed as a photo-caged source of hydroxide ions, enabling precise spatial and temporal control over pH in chemical or biological systems. acs.orgnih.gov

Medicinal Chemistry Scaffold: Derivatives of 9,10-dihydroacridine have shown promise as antibacterial agents by inhibiting FtsZ polymerization and as potential therapeutics for Alzheimer's disease through butyrylcholinesterase inhibition and antioxidant activity. nih.govresearchgate.netnih.gov 9,10-Dihydroacridin-9-OL could serve as a key starting material for a new generation of therapeutic agents.

Redox-Active Materials: The dihydroacridine/acridine redox couple is well-known. This property could be exploited to develop new redox indicators, mediators in electrochemical systems, or building blocks for redox-active polymers.

| Potential Application Area | Underlying Chemical Property | Primary Research Goal |

|---|---|---|

| Photochemistry | Photo-induced C-O bond cleavage. acs.orgnih.gov | Develop photo-releasable systems for controlling reaction environments. |

| Medicinal Chemistry | Bioactivity of the dihydroacridine scaffold. nih.govnih.gov | Synthesize and screen libraries of derivatives for antibacterial or neuroprotective activity. |

| Materials Science | Reversible redox behavior. | Design novel sensors, electrochromic materials, or components for organic batteries. |

Integration of Advanced Hybrid Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful tool for accelerating chemical discovery. Future progress in understanding 9,10-Dihydroacridin-9-OL will be significantly enhanced by the integration of these approaches.

Hybrid strategies can address key challenges and open questions more efficiently:

Predictive Synthesis Design: Quantum-chemical calculations, such as Density Functional Theory (DFT), can be used to model potential catalysts and reaction pathways for stereoselective synthesis, guiding experimental efforts toward the most promising candidates.

Mechanism Elucidation: Molecular dynamics simulations and DFT can map the potential energy surfaces of photochemical reactions, helping to interpret experimental data from transient spectroscopy and clarifying the roles of intermediates and transition states. acs.orgnih.gov

Virtual Screening and Drug Design: As seen with 9-phosphorylacridine derivatives, computational methods like molecular docking and ADMET prediction can rapidly screen virtual libraries of 9,10-Dihydroacridin-9-OL derivatives against biological targets, identifying candidates with high predicted activity and favorable pharmacological profiles for synthesis and experimental testing. nih.gov

By combining the predictive power of computational chemistry with rigorous experimental work, researchers can build a comprehensive understanding of the fundamental properties and potential applications of this intriguing molecule.

| Research Question | Computational Method | Paired Experimental Technique |

|---|---|---|

| Optimal catalyst for stereoselective synthesis? | DFT modeling of catalyst-substrate interactions. | High-throughput screening of synthesized catalysts. |

| What is the photochemical reaction pathway? | Time-Dependent DFT (TD-DFT) and MD simulations. | Femtosecond transient absorption spectroscopy. acs.orgnih.gov |

| Potential as a BChE inhibitor? | Molecular docking and molecular dynamics simulations. nih.gov | Enzyme inhibition assays (IC₅₀ determination). nih.gov |

| What are its antioxidant properties? | Calculation of bond dissociation energies and ionization potentials. | ABTS and FRAP assays. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9,10-Dihydroacridin-9-OL derivatives, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of diarylamine precursors under acidic or catalytic conditions. For example, Friedel-Crafts alkylation or Pd-catalyzed cross-coupling can introduce substituents. Reaction temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. toluene) significantly affect regioselectivity and yield. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate isomers .

Q. How can researchers characterize the purity and structural integrity of 9,10-Dihydroacridin-9-OL analogs?

- Methodological Answer : Use a combination of:

- Mass Spectrometry (ESI-MS) : To confirm molecular ion peaks and fragmentation patterns.

- FT-IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretches at ~3200 cm⁻¹).

- NMR (¹H/¹³C) : Resolve aromatic proton environments (δ 6.5–8.5 ppm) and dihydroacridine core carbons.

- HPLC (>95% purity) : Ensure batch consistency using C18 columns and methanol/water mobile phases .

Q. What are the stability considerations for storing 9,10-Dihydroacridin-9-OL under laboratory conditions?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent oxidation of the dihydroacridine core. Avoid prolonged exposure to humidity, which may induce hydrolysis. Pre-purge vials with inert gas (N₂/Ar) to mitigate degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of 9,10-Dihydroacridin-9-OL derivatives?

- Methodological Answer : Discrepancies in fluorescence quantum yields or Stokes shifts may arise from solvent polarity, aggregation effects, or impurities. Standardize measurements using:

- Solvent Degassing : Remove dissolved O₂ to prevent quenching.

- Control Experiments : Compare batches with/without HPLC purification.

- Theoretical Calculations (TD-DFT) : Correlate experimental spectra with predicted electronic transitions .

Q. What computational strategies predict the redox behavior of 9,10-Dihydroacridin-9-OL in catalytic applications?

- Methodological Answer : Use density functional theory (DFT) to model:

- HOMO-LUMO Gaps : Assess electron-donating/accepting capacity.

- Transition States : Simulate hydrogen transfer or radical intermediates.

- Solvent Effects (COSMO-RS) : Account for solvation free energy in aqueous/organic media .

Q. How do structural modifications (e.g., electron-withdrawing groups) alter the biological activity of 9,10-Dihydroacridin-9-OL?

- Methodological Answer : Systematic SAR studies require:

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase targets).

- Molecular Docking : Map substituent interactions with binding pockets (e.g., ATP sites).

- Metabolic Stability Tests : Use liver microsomes to assess susceptibility to CYP450 oxidation .

Q. What safety protocols are critical when handling 9,10-Dihydroacridin-9-OL derivatives in aqueous environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

Key Notes for Experimental Design

- Controlled Variables : Document solvent purity, temperature gradients, and catalyst loadings to ensure reproducibility.

- Data Validation : Cross-reference spectral data with published benchmarks (e.g., CAS registry entries) .

- Ethical Compliance : Adhere to institutional guidelines for chemical waste disposal, particularly for halogenated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.